MAO-B Inhibitory Potency: Racemic Hydrochloride vs. R-Enantiomer (Rasagiline)
The racemic N-propargyl-1-aminoindan (parent free base of CAS 2241141-42-2) exhibits approximately half the MAO-B inhibitory potency of the pure (R)-enantiomer (rasagiline). The (R)-enantiomer demonstrates an IC50 of 4.43 ± 0.92 nM against rat brain MAO-B, while the racemic form (AGN-1135) is explicitly reported to possess 'approximately half the potency of rasagiline' in the same assay system [1]. Applying the reported proportionality, the estimated IC50 of the racemic mixture for rat brain MAO-B is approximately 8.9 nM. For MAO-A, the (R)-enantiomer IC50 is 412 ± 123 nM; the racemic mixture correspondingly shows an estimated IC50 of approximately 800 nM [1]. The (S)-enantiomer (TVP-1022) is 'relatively inactive' across tissues examined, confirming that the racemate's activity derives almost entirely from its (R)-component [1].
| Evidence Dimension | In vitro MAO-B inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Racemic N-propargyl-1-aminoindan (AGN-1135): ~8.9 nM (estimated from published proportionality; corresponds to CAS 2241141-42-2 parent free base) [1] |
| Comparator Or Baseline | (R)-N-propargyl-1-aminoindan (rasagiline): IC50 = 4.43 ± 0.92 nM for rat brain MAO-B [1] |
| Quantified Difference | Racemic form potency is approximately 50% of (R)-enantiomer (i.e., ~2-fold less potent). (S)-enantiomer is relatively inactive [1]. |
| Conditions | Rat brain mitochondrial MAO-B; substrate: [14C]-phenylethylamine; preincubation 60 min; reported in Youdim et al. Br J Pharmacol 2001 [1]. |
Why This Matters
The defined 2-fold potency difference enables procurement decisions based on whether experimental design requires maximal target engagement [(R)-enantiomer] or whether a defined, less-potent racemic control with identical chemical backbone is preferred for dose-response or stereochemical selectivity studies.
- [1] Youdim MBH, Gross A, Finberg JPM. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B. Br J Pharmacol. 2001;132(2):500-506. doi:10.1038/sj.bjp.0703826. View Source
